n-Propyldimethylchlorosilane
Overview
Description
n-Propyldimethylchlorosilane is an organosilicon compound that contains a silicon atom bonded to organic groups and a chlorine atom. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications. This compound is known for its reactivity and ability to form strong bonds with both organic and inorganic substrates, making it valuable in multiple fields.
Mechanism of Action
Target of Action
n-Propyldimethylchlorosilane, also known as Silane, chlorodimethylpropyl- or Propyldimethylchlorosilane, is primarily used as a chemical intermediate
Mode of Action
For instance, it is sensitive to moisture and reacts rapidly with water and protic solvents .
Result of Action
It is known that this compound is highly reactive and can cause severe skin burns and eye damage . Therefore, it is crucial to handle this compound with care to prevent any harmful effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Propyldimethylchlorosilane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with propylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
ClSi(CH3)2H+C3H7MgBr→ClSi(CH3)2C3H7+MgBrH
Industrial Production Methods
In industrial settings, silane, chlorodimethylpropyl- is often produced through large-scale chemical processes that involve the reaction of chlorosilanes with organic reagents. The production process is carefully controlled to ensure high purity and yield of the final product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
n-Propyldimethylchlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds in the presence of a catalyst.
Oxidation and Reduction: this compound can undergo oxidation to form silanols or siloxanes and reduction reactions to form various silane derivatives.
Common Reagents and Conditions
Common reagents used in reactions with silane, chlorodimethylpropyl- include:
Grignard Reagents: For substitution reactions.
Transition Metal Catalysts: For hydrosilylation reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include:
Substituted Silanes: When the chlorine atom is replaced with other functional groups.
Siloxanes: Formed through oxidation reactions.
Hydrosilylated Compounds: Resulting from hydrosilylation reactions.
Scientific Research Applications
n-Propyldimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.
Comparison with Similar Compounds
Similar Compounds
- Chlorotrimethylsilane
- Chlorodimethylsilane
- Chloromethylsilane
Uniqueness
n-Propyldimethylchlorosilane is unique due to its specific combination of a propyl group and a chlorine atom bonded to the silicon atom. This structure imparts distinct reactivity and properties, making it suitable for specialized applications where other silanes may not be as effective.
Properties
IUPAC Name |
chloro-dimethyl-propylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-4-5-7(2,3)6/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPUKPVLPTVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066205 | |
Record name | Silane, chlorodimethylpropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17477-29-1 | |
Record name | Chlorodimethylpropylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17477-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, chlorodimethylpropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017477291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, chlorodimethylpropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, chlorodimethylpropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethylpropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORODIMETHYLPROPYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62B8Z72PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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